![molecular formula C15H17N3O3S B2740757 Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396785-31-1](/img/structure/B2740757.png)

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

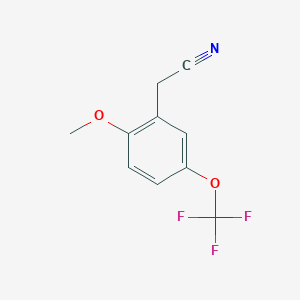

The synthesis of compounds related to “Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[c][1,2,5]thiadiazol-5-yl core, which is a common motif in electron donor–acceptor (D–A) systems . This core is often used in photovoltaics or as fluorescent sensors .科学的研究の応用

Photovoltaics

Benzo[c][1,2,5]thiadiazole: derivatives are extensively researched for their use in organic photovoltaics . The compound’s strong electron-accepting properties make it an excellent candidate for creating efficient electron donor-acceptor systems. These systems are crucial for the development of photovoltaic cells that can convert solar energy into electricity with high efficiency .

Fluorescent Sensors

The compound’s benzo[c][1,2,5]thiadiazole moiety has been utilized as a fluorescent sensor. Its ability to act as a fluorescent probe makes it valuable for bioimaging applications, such as tracking lipid droplets, mitochondria, and plasma membranes in biological systems .

Kinase Inhibition

Compounds containing the benzo[c][1,2,5]thiadiazole group have been used to synthesize derivatives that act as potent inhibitors for the PFKFB3 kinase. This application is significant in the field of medicinal chemistry, where kinase inhibitors play a crucial role in developing treatments for various diseases .

Dye-Sensitized Solar Cells (DSSCs)

The benzo[c][1,2,5]thiadiazole core is investigated for its application in dye-sensitized solar cells. Its strong electron-withdrawing nature allows it to be part of donor-acceptor-donor structures that enhance the performance of DSSCs, which are a promising type of low-cost solar cell .

作用機序

Mode of Action

Compounds with similar structures, such as benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, have been used to synthesize derivatives that act as potent pfkfb3 kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells, which can affect cell division, cell functions, or cell signaling.

Biochemical Pathways

It’s worth noting that kinase inhibitors like the derivatives of similar compounds can affect multiple pathways involved in cell division and growth, potentially leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s solid form and its storage temperature of 2-8°c suggest that it may have specific requirements for stability and bioavailability .

Result of Action

Kinase inhibitors, like the derivatives of similar compounds, can lead to the inhibition of cancer cell proliferation .

Action Environment

The storage temperature of 2-8°c for the compound suggests that temperature could be a significant environmental factor influencing its stability .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11-12(5-10)17-22-16-11/h3-5H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYXVHKUDWSSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC4=NSN=C4C=C3)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)

![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B2740689.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)